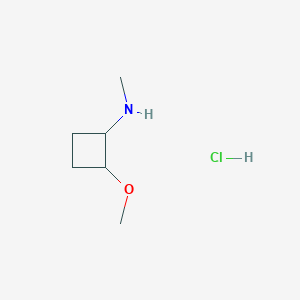

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl It is a derivative of cyclobutanamine, featuring a methoxy group and a methyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methoxyamine to form the corresponding oxime, followed by reduction to the amine. The final step involves methylation of the amine and conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and methylation agents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically obtained by reacting the free base with hydrochloric acid in an appropriate solvent, followed by crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Organic Synthesis

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride serves as a crucial building block in organic synthesis. Its cyclobutane structure allows for the development of complex cyclic compounds through various chemical reactions, including:

- Substitution Reactions : Introduction of different functional groups to create derivatives.

- Oxidation and Reduction Reactions : Conversion to N-oxides or secondary amines, facilitating further synthetic pathways.

| Reaction Type | Description | Yield Example |

|---|---|---|

| Substitution | Functional group introduction | Variable |

| Oxidation | Formation of N-oxides | Up to 76% |

| Reduction | Production of secondary amines | Variable |

Research indicates that this compound exhibits potential biological activities, particularly in modulating enzyme functions and influencing cellular processes. It is studied for its interactions with specific molecular targets, such as enzymes and receptors, which may lead to significant pharmacological effects .

Potential Biological Applications:

- Enzyme modulation

- Cellular signaling pathways

- Pharmaceutical intermediates

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate, particularly in the development of drugs targeting various conditions. Notably, it has been identified as a potential inhibitor of MCL-1, a protein associated with cancer cell survival. Inhibiting MCL-1 can promote apoptosis in cancer cells, making this compound a candidate for anti-cancer therapies .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the utility of this compound in synthesizing bioactive compounds through catalytic asymmetric transformations. The research highlighted its role in producing chiral molecules with high enantiomeric excess, essential for developing pharmaceuticals with specific biological activities .

Case Study 2: MCL-1 Inhibition

In a recent investigation, researchers evaluated the efficacy of aminocyclobutane derivatives, including this compound, as MCL-1 inhibitors. The results indicated that these compounds could significantly reduce the viability of cancer cells overexpressing MCL-1, suggesting their potential in cancer treatment strategies .

Mécanisme D'action

The mechanism of action of 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the nitrogen atom can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methoxyamine hydrochloride: A related compound used in similar synthetic applications.

N-Methylcyclobutanamine: Lacks the methoxy group but shares the cyclobutane and methylamine structure.

Cyclobutanamine derivatives: Various derivatives with different substituents on the cyclobutane ring or nitrogen atom.

Uniqueness

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other cyclobutanamine derivatives and enhances its potential for diverse applications in research and industry.

Activité Biologique

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a chemical compound characterized by its unique cyclobutane structure combined with a methoxy group and a methylamine moiety. Its chemical formula is C6H13ClN2O. This compound has garnered attention for its potential biological activities, particularly in cellular signaling and pharmacological applications.

The compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for various laboratory applications. The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways by modulating enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Stimulation of cAMP Production : The compound has been shown to stimulate the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. This suggests potential roles in regulating physiological processes such as metabolism and cell proliferation.

- Calcium Ion Mobilization : It also influences calcium ion (Ca²⁺) levels within cells, further implicating its role in cellular signaling mechanisms.

- Neurotransmitter Interaction : Preliminary studies suggest interactions with neurotransmitter systems, indicating possible implications in neuropharmacology.

The interaction of this compound with specific molecular targets leads to various physiological effects. The methoxy and methyl groups on the nitrogen atom can significantly influence its binding affinity and specificity, allowing it to modulate key biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylcyclobutanamine hydrochloride | Simple amine structure | Lacks the methoxy group; simpler reactivity |

| N-Methylcyclohexanamine | Cyclohexane ring instead of cyclobutane | Larger ring structure; different sterics |

| 2-Ethoxy-N-methylcyclobutan-1-amine | Ethoxy instead of methoxy | Alters solubility and reactivity |

The unique cyclobutane framework combined with the methoxy group may provide distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cell Signaling Studies : Research has demonstrated that this compound can alter levels of second messengers like cAMP and Ca²⁺, which are vital for various cellular functions. These findings suggest potential therapeutic applications in conditions where these signaling pathways are disrupted.

- Pharmacological Potential : Investigations into its pharmacological properties indicate that it may serve as a lead compound for developing new drugs targeting neurological disorders due to its interaction with neurotransmitter systems.

- Metabolomic Analysis : A study involving metabolomic profiling has shown that exposure to this compound affects metabolic pathways associated with cell proliferation and oxidative stress, highlighting its potential role in cancer research .

Propriétés

IUPAC Name |

2-methoxy-N-methylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTIRTUGQVRYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC1OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.